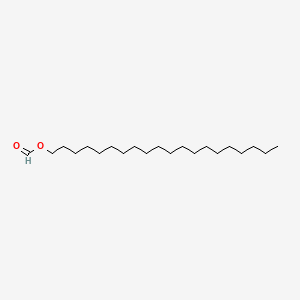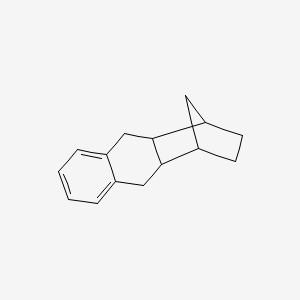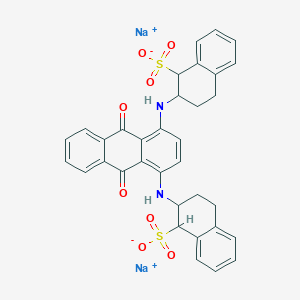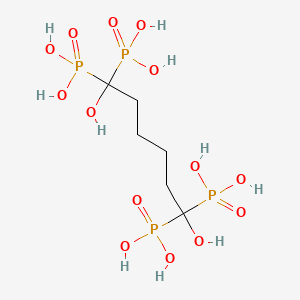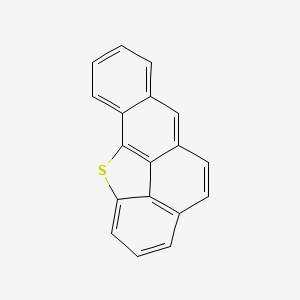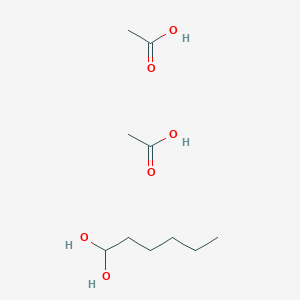
Acetic acid;hexane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;hexane-1,1-diol is a compound that combines the properties of acetic acid and hexane-1,1-diol. Acetic acid is a well-known weak acid commonly found in vinegar, while hexane-1,1-diol is an organic compound with two hydroxyl groups attached to a six-carbon chain. This combination results in a compound with unique chemical and physical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexane-1,1-diol can be achieved through several methods. One common approach involves the dihydroxylation of hexane using reagents such as osmium tetroxide or potassium permanganate. This reaction introduces hydroxyl groups at specific positions on the hexane chain, resulting in the formation of hexane-1,1-diol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of hexane derivatives. This process typically uses metal-based catalysts and controlled reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;hexane-1,1-diol undergoes various chemical reactions, including:
Esterification: The compound can react with carboxylic acids or their derivatives to form esters, which are useful in various applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium dichromate), dehydrating agents (e.g., thionyl chloride), and catalysts (e.g., metal-based catalysts for oxidation reactions). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, esters, and substituted derivatives of hexane-1,1-diol. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Acetic acid;hexane-1,1-diol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid;hexane-1,1-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in hexane-1,1-diol can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s ability to undergo oxidation and substitution reactions allows it to participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to acetic acid;hexane-1,1-diol include other diols and carboxylic acids, such as:
1,6-Hexanediol: A diol with similar hydroxyl group placement but without the acetic acid component.
Ethylene glycol: A simpler diol with two hydroxyl groups on a two-carbon chain.
Propylene glycol: A diol with hydroxyl groups on a three-carbon chain.
Uniqueness
This compound is unique due to its combination of acetic acid and hexane-1,1-diol properties. This combination allows it to participate in a broader range of chemical reactions and applications compared to simpler diols or carboxylic acids .
Properties
CAS No. |
64847-81-0 |
|---|---|
Molecular Formula |
C10H22O6 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
acetic acid;hexane-1,1-diol |
InChI |
InChI=1S/C6H14O2.2C2H4O2/c1-2-3-4-5-6(7)8;2*1-2(3)4/h6-8H,2-5H2,1H3;2*1H3,(H,3,4) |
InChI Key |
ODADMGPVYXICRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
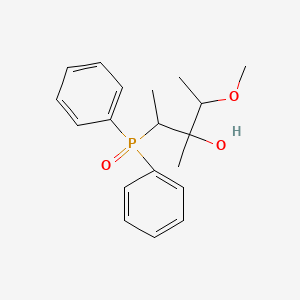
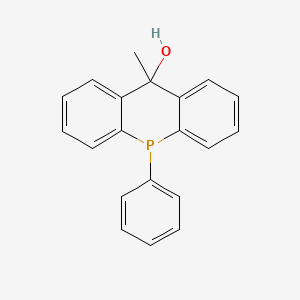
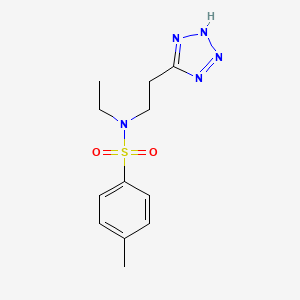

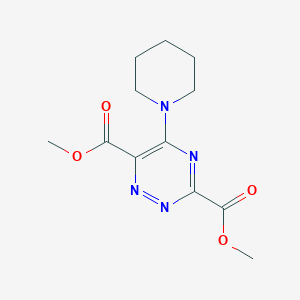
![N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine](/img/structure/B14480090.png)
![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
